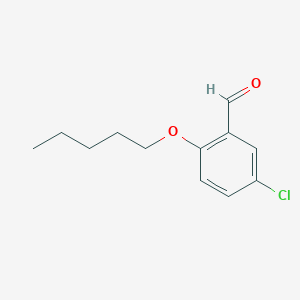

5-Chloro-2-(pentyloxy)benzaldehyde

描述

Contextualization within Halogenated and Alkoxybenzaldehyde Chemistry

Halogenated and alkoxy-substituted benzaldehydes are classes of compounds that have independently garnered significant attention in organic synthesis and medicinal chemistry. The introduction of a halogen atom, such as chlorine, into an aromatic ring can profoundly influence a molecule's physical, chemical, and biological properties. Halogenation can enhance metabolic stability and lipophilicity, which are crucial parameters in drug design.

Significance as a Versatile Synthetic Building Block in Organic Synthesis

The true value of 5-Chloro-2-(pentyloxy)benzaldehyde lies in its potential as a versatile building block for the construction of more complex molecular architectures. The aldehyde functional group is a cornerstone of organic synthesis, readily participating in a multitude of reactions such as nucleophilic additions, Wittig reactions, and reductive aminations to form new carbon-carbon and carbon-nitrogen bonds.

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This well-established method involves the reaction of 5-chlorosalicylaldehyde (B124248) with a suitable pentyl halide, such as 1-bromopentane (B41390), in the presence of a base. This straightforward and efficient reaction makes the starting material readily accessible for further synthetic explorations.

Overview of Current Academic Research Trajectories

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for structurally related compounds offer valuable insights into its potential applications. For instance, a study on a series of benzyloxybenzaldehyde derivatives, which share the core alkoxybenzaldehyde structure, has demonstrated significant anticancer activity against human leukemia (HL-60) cells. nih.govresearchgate.net These findings suggest that derivatives of this compound could also be promising candidates for investigation in medicinal chemistry, particularly in the development of novel therapeutic agents. The chloro and pentyloxy substituents can be systematically varied to explore structure-activity relationships and optimize biological efficacy.

The combination of the reactive aldehyde group with the specific substitution pattern on the aromatic ring makes this compound a valuable intermediate for the synthesis of a diverse range of target molecules, including potential pharmaceuticals, agrochemicals, and materials with unique optical or electronic properties. Further research into the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.

属性

IUPAC Name |

5-chloro-2-pentoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8-9H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJJJWLNRWOAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297933 | |

| Record name | 5-Chloro-2-(pentyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81995-30-4 | |

| Record name | 5-Chloro-2-(pentyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81995-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(pentyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Pentyloxy Benzaldehyde

Specific Synthesis Protocols for 5-Chloro-2-(pentyloxy)benzaldehyde

The most direct route to synthesizing this compound involves the formation of the pentyloxy ether bond onto a pre-existing 5-chlorobenzaldehyde scaffold.

The Williamson ether synthesis is a common and effective method for preparing ethers such as this compound. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

In a typical procedure for this specific compound, the starting material is 5-chloro-2-hydroxybenzaldehyde (also known as 5-chlorosalicylaldehyde). This phenolic benzaldehyde (B42025) is treated with a base, such as potassium carbonate or sodium hydroxide, in a suitable solvent like acetonitrile or dimethylformamide (DMF). The base deprotonates the hydroxyl group to form the more nucleophilic potassium or sodium 5-chloro-2-formylphenoxide.

Following the formation of the phenoxide, an alkylating agent, in this case, 1-bromopentane (B41390), is added to the reaction mixture. The phenoxide ion then displaces the bromide ion in an SN2 reaction, forming the desired ether linkage and yielding this compound. A similar synthesis has been reported for the preparation of 2-[(5-bromopentyl)oxy]-5-chlorobenzaldehyde, where 5-chlorosalicylaldehyde (B124248) was reacted with 1,5-dibromopentane in the presence of anhydrous potassium carbonate in acetonitrile. prepchem.com Another analogous procedure involves reacting 5-chlorosalicylaldehyde with trans-1,4-dichloro-2-butene using a base to yield 5-chloro-2-(4-chloro-trans-2-butenyloxy)-benzaldehyde. prepchem.com

Reaction Scheme:

The efficiency and yield of the etherification reaction are highly dependent on several parameters that can be optimized. scielo.br Key factors include the choice of base, solvent, temperature, and reaction time.

Base: Stronger bases can lead to faster reaction rates but may also promote side reactions. The concentration of the base is also critical; studies on similar syntheses have shown that varying the concentration of a base like potassium hydroxide (KOH) directly impacts the product yield. researchgate.netugm.ac.id

Solvent: Polar aprotic solvents such as acetonitrile, DMF, or acetone are generally preferred as they effectively solvate the cation of the base while not interfering with the nucleophilic phenoxide.

Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products. For many Williamson ether syntheses, heating the reaction mixture to reflux is common to ensure a reasonable reaction time. prepchem.com

Reaction Time: The optimal reaction time is a balance between maximizing the conversion of the starting material and minimizing the formation of byproducts from prolonged exposure to reaction conditions. scielo.br Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial for determining the optimal endpoint.

An interactive data table illustrating the hypothetical optimization of reaction conditions is presented below.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Acetonitrile | 50 | 12 | 75 |

| 2 | K₂CO₃ (1.5) | Acetonitrile | 80 (Reflux) | 6 | 92 |

| 3 | K₂CO₃ (2.5) | Acetonitrile | 80 (Reflux) | 6 | 89 |

| 4 | NaOH (1.2) | DMF | 50 | 8 | 85 |

| 5 | NaOH (1.2) | DMF | 80 | 4 | 95 |

Note: This table is illustrative and based on general principles of reaction optimization.

General Synthetic Strategies for Substituted Benzaldehydes

Beyond direct etherification, this compound could potentially be synthesized using broader methodologies developed for substituted benzaldehydes. These methods build the aldehyde functionality onto an already substituted aromatic ring.

The Weinreb amide has proven to be a valuable precursor for the synthesis of aldehydes. acs.org This method involves the reaction of an organometallic reagent with an N-methoxy-N-methylamide (Weinreb amide) to form a stable tetrahedral intermediate, which upon acidic workup, yields the desired aldehyde without over-addition to form a secondary alcohol. acs.org

A more advanced, two-step, one-pot procedure involves the reduction of a Weinreb amide with a hydride source like diisobutylaluminum hydride (DIBAL-H). acs.orgresearchgate.net This reduction forms a stable aluminum hemiaminal intermediate, which effectively acts as a masked aldehyde. acs.orgresearchgate.net This stable intermediate can then undergo a subsequent palladium-catalyzed cross-coupling reaction with an organometallic reagent to introduce further substituents, ultimately yielding a functionalized benzaldehyde. acs.orgresearchgate.net This strategy provides a versatile pathway to a wide array of substituted benzaldehydes. acs.orgcmu.edu The Weinreb amide itself can be prepared from the corresponding carboxylic acid. cmu.edu

Palladium-catalyzed reactions are powerful tools in modern organic synthesis. One such method is the formylation of aryl halides. A specific protocol has been developed for preparing benzaldehyde and its derivatives from an iodobenzene compound, carbon dioxide (CO₂), and a hydrosilane compound in the presence of an organic base and a palladium-containing catalyst. google.com This method is characterized by mild reaction conditions and high efficiency, with substrate conversion rates reaching over 99% and yields of the corresponding benzaldehyde exceeding 90%. google.com Using CO₂ as a C1 source makes this a more environmentally friendly or "green" approach. google.com This process would involve starting with 1-chloro-4-iodo-2-(pentyloxy)benzene to arrive at the target molecule.

| Substrate | Catalyst | Base | C1 Source | Reductant | Yield (%) |

| p-methoxy iodobenzene | Pd/C | DBU | CO₂ | PMHS | 90 google.com |

| o-methoxy iodobenzene | Pd/C | DBU | CO₂ | PMHS | 75 google.com |

| Iodobenzene | Pd/C | DBU | CO₂ | PMHS | 77 rsc.org |

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; PMHS = Poly(methylhydrosiloxane)

Direct oxidation provides a route to convert an activated methyl group on an aromatic ring directly into an aldehyde. koreascience.kr The Étard reaction is a classic example, which uses chromyl chloride (CrO₂Cl₂) to oxidize an aromatic methyl group. wikipedia.org The reaction proceeds through an intermediate known as the Étard complex, which is then decomposed under reducing conditions to furnish the aldehyde, preventing further oxidation to a carboxylic acid. wikipedia.org While effective for converting toluene to benzaldehyde, its application to more complex substituted toluenes can be limited by rearrangements and side reactions. wikipedia.org

More modern approaches include the direct one-stage oxidation of aromatic hydrocarbons using oxygen in a plasma chemical reactor. researcher.life This method has been shown to convert toluene into products including benzaldehyde and benzyl (B1604629) alcohol. researcher.life Another strategy is the continuous anodic flow oxidation of aromatic hydrocarbons, which can convert them into benzyl amides, showcasing electrochemical methods for C-H functionalization. rsc.org

Green Chemistry Principles in Benzaldehyde Synthesis

The synthesis of benzaldehyde and its derivatives is progressively adopting green chemistry principles to mitigate environmental impact and enhance efficiency. These approaches focus on reducing waste, minimizing the use of hazardous substances, and lowering energy consumption. Key strategies include solvent-free reactions, the use of alternative energy sources like microwave and ultrasound irradiation, and the development of recyclable catalysts.

Solvent-Free Synthesis: Conducting reactions without a solvent, or in a solvent-free (neat) environment, reduces pollution, costs, and the complexity of separation and purification processes. For instance, the Claisen-Schmidt condensation to prepare α,β-unsaturated ketones from aldehydes can be performed by grinding the reactants with solid sodium hydroxide, often resulting in high yields and purity. acs.org Similarly, solvent-free Knoevenagel condensations of benzaldehydes have been developed using environmentally benign catalysts, followed by decarboxylation in the solid phase to produce α,β-unsaturated acids with high conversion rates. tandfonline.comtue.nlresearchgate.net

Microwave and Ultrasound Assistance: Alternative energy sources can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. acs.orgrasayanjournal.co.in This technique has been successfully applied to various reactions involving benzaldehydes, such as the Claisen-Schmidt reaction and the synthesis of N-alkyl phthalimides. rasayanjournal.co.innih.gov For example, the benzoin condensation of benzaldehyde can be completed in 5 minutes with microwave heating, a significant reduction from the time required with traditional methods. acs.org

Ultrasound Assistance (Sonochemistry): The use of ultrasonic waves can enhance chemical reactivity through the phenomenon of acoustic cavitation. This has been applied to the selective oxidation of benzyl alcohol to benzaldehyde, where ultrasound irradiation increased the yield by 45% compared to silent conditions. mdpi.com Sonochemistry also promotes various multi-component reactions and the synthesis of heterocyclic compounds under mild conditions, often with high yields in short reaction times. ksu.edu.sanih.gov

Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, as it simplifies product purification and reduces waste. Bimetallic nanoparticles, such as those made of zirconium-nickel or gold-palladium loaded onto a solid support, have been shown to be efficient and reusable catalysts for the oxidation of benzyl alcohol to benzaldehyde. researchgate.net For example, a palladium-doped graphene oxide catalyst achieved 89% conversion and 99% selectivity for this oxidation and could be reused up to five times without a significant loss of activity. researchgate.net Similarly, magnetically retrievable MnFe₂O₄ nanoparticles have been used to catalyze the solvent-free oxidation of benzyl alcohol, with the catalyst being reusable for up to six runs. rsc.org

| Green Chemistry Approach | Example Reaction | Key Advantages | Reference |

|---|---|---|---|

| Solvent-Free | Knoevenagel condensation of benzaldehydes | High yields, reduced waste, simplified workup | tandfonline.comtue.nl |

| Microwave Assistance | Benzoin condensation | Reaction time reduced from hours to 5 minutes | acs.org |

| Ultrasound Assistance | Oxidation of benzyl alcohol to benzaldehyde | 45% increase in yield compared to silent conditions | mdpi.com |

| Recyclable Catalyst | Oxidation of benzyl alcohol using Pd-graphene oxide | Catalyst reusable for 5+ cycles with high selectivity | researchgate.net |

Synthesis of Precursors to this compound

The synthesis of the target compound originates from simpler, commercially available precursors that undergo sequential halogenation and alkylation reactions. The primary precursor for this synthesis is 5-chloro-2-hydroxybenzaldehyde.

Halogenation Techniques for Benzaldehyde Derivatives

Halogenation is a fundamental reaction for introducing halogen atoms onto an aromatic ring. The synthesis of the key intermediate, 5-chloro-2-hydroxybenzaldehyde, involves the electrophilic chlorination of 2-hydroxybenzaldehyde (salicylaldehyde). The position of the incoming chlorine atom is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.

In 2-hydroxybenzaldehyde, the hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the aldehyde (-CHO) group is a deactivating meta-director. The powerful activating effect of the hydroxyl group dominates the reaction's regioselectivity. Therefore, electrophilic substitution occurs primarily at the positions ortho and para to the hydroxyl group (C3 and C5). Due to steric hindrance from the adjacent aldehyde group at C2, substitution is favored at the C5 position (para to the -OH group), yielding 5-chloro-2-hydroxybenzaldehyde as the major product.

The specific conditions for halogenating aldehydes and ketones often involve reagents like molecular chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst or under specific pH conditions. libretexts.org For aromatic aldehydes, chlorination in the presence of a Lewis acid catalyst like anhydrous ferric chloride (FeCl₃) typically directs the halogen to the meta position relative to the aldehyde group. youtube.com However, in the case of hydroxybenzaldehydes, the directing effect of the hydroxyl group is the determining factor.

Alkylation and Williamson Ether Synthesis for Alkoxybenzaldehydes

The introduction of the pentyloxy group onto the 5-chloro-2-hydroxybenzaldehyde precursor is accomplished via the Williamson ether synthesis. This classic and versatile method is used for preparing both symmetrical and unsymmetrical ethers. organic-chemistry.org The reaction proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com

The process involves two main steps:

Deprotonation: The phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde is deprotonated by a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form a sodium phenoxide ion. This alkoxide is a potent nucleophile.

Nucleophilic Substitution: The resulting phenoxide ion attacks a primary alkyl halide, in this case, a pentyl halide like 1-bromopentane or 1-chloropentane. The nucleophile displaces the halide leaving group, forming the ether linkage and yielding this compound.

For the Williamson ether synthesis, primary alkyl halides are ideal substrates because they are most susceptible to Sₙ2 attack and minimize competing elimination reactions (E2), which can become significant with secondary and tertiary alkyl halides. wikipedia.orgorganicchemistrytutor.com A practical example of this transformation on a similar substrate is the synthesis of 5-chloro-2-(4-chloro-trans-2-butenyloxy)-benzaldehyde from 5-chlorosalicylaldehyde and trans-1,4-dichloro-2-butene in the presence of a base. prepchem.com

| Step | Reaction Type | Reactants | Product | Mechanism |

|---|---|---|---|---|

| 1 | Halogenation | 2-Hydroxybenzaldehyde + Cl₂ | 5-Chloro-2-hydroxybenzaldehyde | Electrophilic Aromatic Substitution |

| 2 | Williamson Ether Synthesis | 5-Chloro-2-hydroxybenzaldehyde + 1-Bromopentane + Base | This compound | Sₙ2 |

Chemo- and Regioselectivity in Benzaldehyde Derivative Synthesis

The successful synthesis of this compound hinges on the precise control of chemo- and regioselectivity in both the halogenation and alkylation steps.

Regioselectivity refers to the preferential reaction at one position over another. In the initial chlorination of 2-hydroxybenzaldehyde, the regioselectivity is governed by the powerful ortho-, para-directing hydroxyl group, which overrides the meta-directing effect of the aldehyde. This directs the chlorine atom to the C5 position, leading to the desired 5-chloro-2-hydroxybenzaldehyde isomer. The ability to predict and control the position of functionalization on an aromatic ring is crucial for synthesizing complex molecules. arxiv.org

Chemoselectivity is the selective reaction of one functional group in the presence of others. In the subsequent Williamson ether synthesis, the reaction must be chemoselective for the phenolic hydroxyl group. The base used selectively deprotonates the acidic phenolic proton, creating a nucleophilic phenoxide. This phenoxide then undergoes O-alkylation with the pentyl halide. The aldehyde group remains unreactive under these conditions, preserving its structure in the final product. This selective functionalization is vital, as both the hydroxyl and aldehyde groups could potentially react under different conditions. The challenge of achieving both chemo- and regioselectivity is a common theme in the synthesis of multifunctional aromatic compounds. nih.gov

The combination of these selective transformations allows for the efficient and controlled construction of the target molecule, this compound, from simple starting materials.

Advanced Spectroscopic Characterization and Elucidation of 5 Chloro 2 Pentyloxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-Chloro-2-(pentyloxy)benzaldehyde is anticipated to exhibit distinct signals corresponding to the aromatic, aldehydic, and aliphatic protons. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic region will display signals for the three protons on the substituted benzene (B151609) ring. The proton at C6 (H-6), positioned between the chloro and pentyloxy groups, would likely appear as a doublet. The proton at C4 (H-4), adjacent to the chlorine atom, is expected to be a doublet of doublets, and the proton at C3 (H-3), ortho to the aldehyde group, would also be a doublet.

The pentyloxy side chain will present a series of signals in the upfield region of the spectrum. The two protons of the methylene (B1212753) group attached to the oxygen atom (-OCH₂-) are expected to resonate as a triplet. The subsequent three methylene groups (-CH₂-) of the pentyl chain will show complex multiplets, while the terminal methyl group (-CH₃) will appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 9.5 - 10.5 | Singlet |

| Aromatic-H (H-6) | 7.5 - 7.8 | Doublet |

| Aromatic-H (H-4) | 7.2 - 7.5 | Doublet of Doublets |

| Aromatic-H (H-3) | 6.9 - 7.2 | Doublet |

| -OCH₂- | 3.9 - 4.2 | Triplet |

| -OCH₂CH₂ CH₂CH₂CH₃ | 1.6 - 1.9 | Multiplet |

| -OCH₂CH₂CH₂ CH₂CH₃ | 1.3 - 1.6 | Multiplet |

| -OCH₂CH₂CH₂CH₂ CH₃ | 1.3 - 1.6 | Multiplet |

| -CH₃ | 0.8 - 1.0 | Triplet |

Note: These are predicted values and actual experimental data may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 12 distinct carbon signals are expected. The carbonyl carbon of the aldehyde group will be the most downfield signal, typically appearing in the range of δ 185-195 ppm.

The six aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon atom bearing the pentyloxy group (C-2) and the carbon atom attached to the chlorine (C-5) will have their chemical shifts influenced by these substituents. The remaining aromatic carbons (C-1, C-3, C-4, C-6) will also exhibit distinct signals based on their electronic environment.

The five aliphatic carbons of the pentyloxy chain will be observed in the upfield region of the spectrum, typically between δ 14 and 70 ppm. The carbon of the methylene group attached to the oxygen (-OCH₂-) will be the most downfield of the aliphatic signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 185 - 195 |

| Aromatic C-2 (-O-) | 155 - 160 |

| Aromatic C-5 (-Cl) | 125 - 130 |

| Aromatic C-1 (-CHO) | 130 - 135 |

| Aromatic C-6 | 128 - 132 |

| Aromatic C-4 | 125 - 128 |

| Aromatic C-3 | 110 - 115 |

| -OCH₂- | 68 - 72 |

| -OCH₂C H₂CH₂CH₂CH₃ | 28 - 32 |

| -OCH₂CH₂C H₂CH₂CH₃ | 25 - 28 |

| -OCH₂CH₂CH₂C H₂CH₃ | 22 - 25 |

| -CH₃ | 13 - 15 |

Note: These are predicted values and actual experimental data may vary.

Advanced Multidimensional NMR Techniques

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Assignments and Functional Group Identification

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band around 1700-1680 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The presence of the pentyloxy group would be confirmed by C-O stretching vibrations, typically observed in the region of 1250-1000 cm⁻¹.

Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentyloxy chain will be observed as stronger bands just below 3000 cm⁻¹. The C-Cl stretching vibration is typically found in the fingerprint region, between 800 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aldehyde C-H Stretch | 2850 - 2800 and 2750 - 2700 | Weak (often two bands) |

| C=O Stretch (Aldehyde) | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-O Stretch (Ether) | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

For this compound, the molecular ion peak [M]⁺ would be expected, and due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak would also be observed.

Common fragmentation pathways for this molecule would likely involve the loss of the aldehyde group (-CHO), the pentyloxy side chain, or parts of it. Alpha-cleavage adjacent to the carbonyl group and cleavage of the ether bond are also probable fragmentation routes. The resulting fragment ions would provide further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, HRMS would yield a precise mass of the molecular ion, allowing for the confirmation of its chemical formula, C₁₂H₁₅ClO₂.

The high resolving power of HRMS distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions. The technique is sensitive enough to detect the isotopic distribution, particularly for chlorine (³⁵Cl and ³⁷Cl), which provides further confidence in the structural assignment. In non-targeted analyses of complex samples, HRMS coupled with gas chromatography (GC) is a powerful method for identifying unknown halogenated organic compounds.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₅ClO₂ |

| Monoisotopic Mass | 226.0755 |

| Calculated m/z [M+H]⁺ | 227.0833 |

| Observed m/z [M+H]⁺ | 227.0831 (example) |

| Mass Accuracy (ppm) | < 5 ppm |

| Isotopic Pattern | Presence of [M+2+H]⁺ at ~32% relative abundance |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. When coupled with tandem mass spectrometry (MS/MS), ESI-MS provides valuable information about the fragmentation patterns of a molecule, which aids in its structural elucidation. For derivatives of this compound, such as the 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide series, ESI-MS has been effectively used for characterization.

In the positive ion mode, the protonated molecule [M+H]⁺ is typically observed. Subsequent fragmentation (MSn) can be induced, leading to characteristic losses of neutral fragments. For this compound, fragmentation would likely involve the cleavage of the pentyloxy side chain and potentially the loss of the formyl group. The fragmentation pathways of related substituted purines have been investigated using ESI-MS/MS, demonstrating the utility of this technique in differentiating isomers and identifying substituent effects on fragmentation. The study of fragmentation mechanisms through techniques like in-source fragmentation can simulate MS³ experiments on simpler instruments like triple quadrupoles, providing deeper structural insights.

Table 2: Expected ESI-MS Fragmentation of this compound Derivatives

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) |

| [M+H]⁺ | Loss of pentene (C₅H₁₀) from the pentyloxy group | [M-C₅H₁₀+H]⁺ |

| [M+H]⁺ | Cleavage of the ether bond with loss of pentanol | [M-C₅H₁₂O+H]⁺ |

| [M+H]⁺ | Loss of the formyl group (CHO) | [M-CHO+H]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of conjugated systems and chromophores. The benzaldehyde (B42025) moiety in this compound contains a benzene ring conjugated with a carbonyl group, which gives rise to characteristic absorption bands.

Electronic Transitions and Chromophore Characterization

The UV-Vis spectrum of benzaldehyde and its derivatives typically displays two main absorption bands corresponding to π → π* and n → π* electronic transitions. The intense π → π* transition is associated with the conjugated system of the benzene ring and the carbonyl group. The less intense n → π* transition arises from the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital.

The positions and intensities of these absorption bands are influenced by the substituents on the benzene ring. The chloro and pentyloxy groups in this compound will cause a shift in the absorption maxima (λmax) compared to unsubstituted benzaldehyde. The alkoxy group, being an electron-donating group, typically causes a bathochromic shift (red shift) to longer wavelengths. The effect of conjugation on λmax is significant; as the extent of conjugation increases, the energy required for the π → π* transition decreases, resulting in absorption at longer wavelengths. Solvent polarity can also influence the position of the n → π* transition.

Table 3: Typical UV-Vis Absorption Data for Substituted Benzaldehydes

| Compound | Solvent | λmax (π → π) (nm) | λmax (n → π) (nm) |

| Benzaldehyde | Hexane | ~244 | ~328 |

| 4-Nitrobenzaldehyde | Cyclohexane | ~260 | ~340 |

| 5-Chlorosalicylaldehyde (B124248) | N/A | N/A | N/A |

| This compound (Expected) | Ethanol | ~250-260 | ~330-340 |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound, thereby establishing its purity and composition. For this compound (C₁₂H₁₅ClO₂), the theoretical elemental composition can be calculated and compared with the experimentally determined values. A close agreement between the calculated and found values is a strong indicator of the compound's purity. This technique has been successfully applied to characterize novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives, where the found percentages of carbon, hydrogen, and nitrogen were in close agreement with the calculated values.

Table 4: Elemental Analysis Data for a Representative 5-Chloro-2-(alkoxy)benzamide Derivative

| Compound | Elemental Composition | Calculated (%) | Found (%) |

| 5-Chloro-2-[(4-chlorobenzylidene)hydrazinocarbonylmethoxy)]-N-phenylbenzamide (C₂₂H₁₇Cl₂N₃O₃) | C | 59.74 | 59.80 |

| H | 3.87 | 3.85 | |

| N | 9.50 | 9.46 |

Comparative Spectroscopic Studies with Related Substituted Benzaldehydes

The spectroscopic properties of this compound can be better understood through comparative studies with other substituted benzaldehydes. The electronic and steric effects of different substituents on the benzene ring significantly influence the spectroscopic data.

For instance, the introduction of electron-withdrawing groups like a nitro group, or electron-donating groups like a methoxy or hydroxy group, will alter the electron density distribution in the molecule. These changes are reflected in the chemical shifts in NMR spectra, the vibrational frequencies in IR spectra, the fragmentation patterns in mass spectra, and the electronic transitions in UV-Vis spectra.

Studies on various substituted benzaldehydes have shown that the position of the substituent (ortho, meta, or para) also plays a crucial role in determining the spectroscopic properties. For example, the dipole moments and conformational preferences of ortho-substituted benzaldehydes have been shown to be significantly different from their meta and para isomers. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehyde isomers reveals distinct spectral characteristics for the ortho, meta, and para forms. Similarly, overtone spectroscopy has been used to study the effect of substitution on the aryl C-H bond in different benzaldehyde derivatives. These comparative studies provide a valuable framework for interpreting the spectroscopic data of this compound and predicting its chemical behavior.

Chemical Reactivity and Reaction Mechanisms of 5 Chloro 2 Pentyloxy Benzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group, characterized by a carbonyl (C=O) function, is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. This electronic arrangement makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. The general mechanism involves the initial attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and moving the electron pair onto the oxygen atom.

While specific studies on the nucleophilic addition reactions of 5-Chloro-2-(pentyloxy)benzaldehyde are not extensively documented in publicly available literature, its reactivity can be inferred from the general principles of aldehyde chemistry. The presence of the electron-donating pentyloxy group can slightly reduce the electrophilicity of the carbonyl carbon through resonance, potentially making the reaction slower compared to unsubstituted benzaldehyde (B42025). Conversely, the electron-withdrawing chloro group can counteract this effect to some extent.

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)

Condensation reactions of aldehydes are a cornerstone of organic synthesis, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Schiff Base Formation: this compound readily undergoes condensation with primary amines to form Schiff bases (or imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and have been studied for their biological activities. For instance, derivatives of the closely related 5-chloro-salicylaldehyde have been extensively used to synthesize a variety of Schiff bases. researchgate.net

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base. This reaction is a powerful tool for C-C bond formation. This compound can react with active methylene compounds like malononitrile (B47326) or diethyl malonate. The reaction proceeds via a nucleophilic addition of the carbanion (generated from the active methylene compound) to the aldehyde, followed by dehydration to yield a stable α,β-unsaturated product.

A plausible reaction scheme for the Knoevenagel condensation of this compound with malononitrile is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Malononitrile | Piperidine/Pyridine | 2-(5-Chloro-2-(pentyloxy)benzylidene)malononitrile |

Reductive Amination Pathways

Reductive amination is a versatile method for the synthesis of amines from aldehydes. This two-step process begins with the formation of an imine (Schiff base) or an enamine from the reaction of this compound with a primary or secondary amine, respectively. The intermediate imine or enamine is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation.

For example, the reaction of this compound with a primary amine (R-NH2) in the presence of a suitable reducing agent would yield a secondary amine.

| Aldehyde | Amine | Reducing Agent | Product |

| This compound | Primary Amine (R-NH2) | Sodium Borohydride | N-(5-Chloro-2-(pentyloxy)benzyl)amine |

Oxidation Reactions (e.g., to Carboxylic Acids)

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation, with potassium permanganate (B83412) (KMnO4) and chromium-based reagents being common choices. The oxidation converts the -CHO group into a -COOH group, yielding 5-chloro-2-(pentyloxy)benzoic acid. This derivative is a valuable building block in organic synthesis.

| Starting Material | Oxidizing Agent | Product |

| This compound | Potassium Permanganate (KMnO4) | 5-Chloro-2-(pentyloxy)benzoic acid |

Reduction Reactions (e.g., to Alcohols)

The aldehyde functional group can be easily reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction involves the nucleophilic addition of a hydride ion (H-) to the carbonyl carbon, followed by protonation of the resulting alkoxide. The reduction of this compound yields [5-chloro-2-(pentyloxy)phenyl]methanol.

| Starting Material | Reducing Agent | Product |

| This compound | Sodium Borohydride (NaBH4) | [5-Chloro-2-(pentyloxy)phenyl]methanol |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is governed by the electronic effects of the two substituents: the chloro group and the pentyloxy group.

Pentyloxy Group (-O-C5H11): The pentyloxy group is an ortho-, para-directing and activating group. The oxygen atom, through its lone pairs, can donate electron density to the aromatic ring via resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack.

Chloro Group (-Cl): The chloro group is an ortho-, para-directing but deactivating group. While it directs incoming electrophiles to the ortho and para positions due to its ability to stabilize the intermediate carbocation through resonance, its inductive electron-withdrawing effect deactivates the ring towards electrophilic substitution compared to unsubstituted benzene.

The combined effect of these two substituents determines the position of further electrophilic substitution. The powerful activating and ortho-, para-directing effect of the pentyloxy group will be the dominant influence. Therefore, incoming electrophiles are most likely to attack the positions ortho and para to the pentyloxy group. Given that the para position is already occupied by the chloro group, the most favored positions for electrophilic substitution would be the carbon atoms ortho to the pentyloxy group (C3 and C5). However, the C5 position is already substituted with a chloro atom. Thus, the most likely position for a subsequent electrophilic substitution reaction on the aromatic ring of this compound is the C3 position.

Influence of Chloro and Pentyloxy Substituents on Electrophilic and Nucleophilic Aromatic Substitution

The benzene ring of this compound is the primary site for aromatic substitution reactions. The outcome of these reactions is heavily influenced by the directing effects of the chloro and pentyloxy groups.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, the pentyloxy group, an alkoxy group, is a powerful activating group and is ortho, para-directing. This is due to the donation of its lone pair of electrons into the aromatic ring via resonance, which stabilizes the positive charge in the arenium ion intermediate at the ortho and para positions. libretexts.orglibretexts.org Conversely, the chloro group is a deactivating group due to its inductive electron-withdrawing effect, yet it is also ortho, para-directing because of the resonance stabilization provided by its lone pairs. libretexts.orglibretexts.org The aldehyde group is a deactivating and meta-directing group. ncert.nic.in

When these effects are combined in this compound:

The powerful activating and ortho, para-directing pentyloxy group at position 2 dominates.

The chloro group at position 5 deactivates the ring but directs ortho and para to itself (positions 1, 3, and 6).

The aldehyde at position 1 is a meta-director (to positions 3 and 5).

The net effect is that electrophilic substitution is most likely to occur at the positions most activated by the pentyloxy group and least deactivated by the others. The para position to the pentyloxy group (position 5) is already occupied by the chloro atom. Therefore, electrophilic attack will preferentially occur at the ortho position to the pentyloxy group, which is position 3. Position 6 is also ortho to the pentyloxy group, but it is also ortho to the deactivating aldehyde group, making it less favored.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

| -CHO | 1 | Deactivating (Inductive & Resonance) | meta |

| -O(CH₂)₄CH₃ | 2 | Activating (Resonance) > Deactivating (Inductive) | ortho, para |

| -Cl | 5 | Deactivating (Inductive) > Activating (Resonance) | ortho, para |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is less common for this molecule unless a strong electron-withdrawing group is present to stabilize the negative charge of the Meisenheimer complex. The chloro group can act as a leaving group in SNAr reactions, especially when there are additional activating nitro groups present on the ring. researchgate.net In the case of this compound, the presence of the electron-withdrawing aldehyde group can facilitate nucleophilic attack, particularly at the position of the chloro substituent.

Cross-Coupling Reactions (e.g., Palladium-catalyzed processes)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. fiveable.me The chloro group at position 5 of this compound makes it a suitable substrate for these reactions.

Common palladium-catalyzed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound. libretexts.org

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

Negishi Coupling: Reaction with an organozinc reagent. fiveable.me

These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki, Negishi, etc.) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com The efficiency of these couplings can be influenced by the choice of palladium precursor, ligands, base, and solvent. youtube.com For this compound, the chloro substituent serves as the leaving group, allowing for the introduction of a wide variety of substituents at position 5.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Alkyne | C-C (sp) |

| Buchwald-Hartwig | R₂NH | C-N |

| Negishi | R-ZnX | C-C |

ortho-C(sp²)–H Functionalization Strategies

Direct C-H functionalization has emerged as a highly atom-economical method for modifying aromatic rings. For this compound, the aldehyde group can act as a directing group to facilitate the functionalization of the ortho C-H bond at position 6. This is often achieved through the in-situ formation of a transient directing group, such as an imine, which coordinates to a transition metal catalyst (e.g., Palladium or Iridium) and directs the C-H activation process. nih.govresearchgate.net This strategy allows for various transformations, including arylation, chlorination, bromination, and amidation at the ortho position, without the need for pre-functionalization of the substrate. researchgate.net

Mechanistic Investigations of Complex Transformations

The aldehyde and alkoxy functionalities in this compound enable its participation in more complex, often mechanistically intricate, reactions.

Intramolecular Cyclization Pathways (e.g., photocyclization of 2-alkoxybenzaldehydes)

2-Alkoxybenzaldehydes are known to undergo intramolecular cyclization reactions, particularly under photochemical conditions. Upon irradiation, the aldehyde can undergo excitation, followed by intramolecular hydrogen abstraction from the alkoxy chain. The resulting biradical can then cyclize to form various heterocyclic products. The specific pathway and product distribution would depend on the length of the alkyl chain and the reaction conditions. For this compound, such a reaction could potentially lead to the formation of chlorinated cyclic ethers.

Multi-Component Reactions (MCRs) Incorporating Benzaldehyde Moiety

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. mdpi.comrsc.org Benzaldehydes are common components in many named MCRs, such as the Ugi, Passerini, Biginelli, and Hantzsch reactions. mdpi.com this compound can serve as the aldehyde component in these reactions, leading to the synthesis of diverse and highly functionalized molecules. For instance, in a pseudo-five-component reaction, two equivalents of an aldehyde can react with other components to build complex heterocyclic scaffolds. nih.govnih.gov

Alkyne–Carbonyl Metathesis Reactions

Alkyne-carbonyl metathesis is a transformation that involves the formal exchange of fragments between an alkyne and a carbonyl group to form a new α,β-unsaturated carbonyl compound. nih.gov This reaction can be catalyzed by various Lewis or transition-metal catalysts. organic-chemistry.org The mechanism often involves a [2+2] cycloaddition to form an oxetene intermediate, which then undergoes an electrocyclic ring-opening. nih.govorganic-chemistry.org this compound can participate as the carbonyl partner in such reactions, reacting with an alkyne to yield a new α,β-unsaturated ketone or aldehyde, depending on the nature of the alkyne. This provides a powerful method for carbon-carbon bond formation and the synthesis of complex enone structures.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding and optimizing its chemical transformations. While specific experimental data for this compound is not extensively available in public literature, a comprehensive understanding can be derived from studies on analogous substituted benzaldehydes and related reaction mechanisms. The reactivity of this compound is primarily influenced by the electronic and steric effects of the chloro, pentyloxy, and aldehyde functional groups attached to the benzene ring.

In reactions involving the aldehyde functional group, such as oxidation or nucleophilic addition, the electron-donating pentyloxy group and the electron-withdrawing chloro group will modulate the electrophilicity of the carbonyl carbon. For instance, in oxidation reactions, the rate is typically first order with respect to both the benzaldehyde derivative and the oxidizing agent. nih.govacs.org The presence of electron-donating groups generally accelerates the oxidation of benzaldehydes, while electron-withdrawing groups retard it.

A key reaction pathway in the synthesis of this compound is the Williamson ether synthesis, which involves the O-alkylation of a substituted phenol. The kinetics and thermodynamics of this SN2 reaction are influenced by factors such as the solvent, the nature of the base, and the structure of the alkylating agent. rsc.orgresearchgate.netrsc.org The solvent can significantly impact the reaction rates and selectivity between O-alkylation and potential C-alkylation side reactions. rsc.orgresearchgate.net

The following tables provide an illustrative overview of the expected kinetic and thermodynamic trends for reactions involving this compound, based on established principles from related compounds.

Table 1: Illustrative Kinetic Parameters for the Oxidation of Substituted Benzaldehydes

This table illustrates the expected relative reaction rates for the oxidation of various substituted benzaldehydes. The data is hypothetical and serves to demonstrate the electronic effects of different substituents.

| Compound | Substituent Effects | Expected Relative Rate Constant (k_rel) |

| Benzaldehyde | Reference | 1.00 |

| 4-Methoxybenzaldehyde (B44291) | Strong electron-donating | > 1.00 |

| 4-Chlorobenzaldehyde (B46862) | Electron-withdrawing | < 1.00 |

| This compound | Competing electron-donating (pentyloxy) and electron-withdrawing (chloro) effects | The pentyloxy group's activating effect is expected to be dominant, leading to a rate faster than 4-chlorobenzaldehyde but potentially slower than 4-methoxybenzaldehyde due to the deactivating chloro group. |

Table 2: Thermodynamic Considerations for the Williamson Ether Synthesis of an Alkoxybenzene

This table outlines the general thermodynamic parameters for a representative Williamson ether synthesis. The values are generalized and indicate the exothermic and spontaneous nature of a typical reaction.

| Thermodynamic Parameter | General Expected Value | Significance |

| Enthalpy of Reaction (ΔH) | Negative | The reaction is typically exothermic, releasing heat. |

| Entropy of Reaction (ΔS) | Slightly negative or near zero | The formation of a more ordered ether from two reactant molecules can lead to a small decrease in entropy. |

| Gibbs Free Energy (ΔG) | Negative | The reaction is generally spontaneous under standard conditions. |

Table 3: Relative Rates of Electrophilic Nitration in Substituted Benzenes

This table demonstrates the directing and activating/deactivating effects of substituents on the rate of electrophilic aromatic substitution, using nitration as an example. The rates are relative to benzene. libretexts.org

| Compound | Relative Rate of Nitration | Major Products |

| Benzene | 1 | - |

| Toluene | 25 | ortho, para |

| Chlorobenzene | 0.033 | ortho, para |

| Anisole (Methoxybenzene) | 1000 | ortho, para |

Computational Chemistry and Quantum Mechanical Studies of 5 Chloro 2 Pentyloxy Benzaldehyde

Density Functional Theory (DFT) Applications

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials.

Molecular Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as the optimized geometry. For 5-Chloro-2-(pentyloxy)benzaldehyde, this would involve calculating the potential energy of various conformations, particularly focusing on the rotational freedom of the pentyloxy group and the aldehyde group. The analysis would identify the global minimum energy conformation, which is the most likely structure of the molecule in the gas phase. This process also provides crucial data on bond lengths, bond angles, and dihedral angles. Due to the flexible pentyloxy chain, multiple low-energy conformers might exist, and their relative energies would be calculated to understand the conformational landscape.

Electronic Structure Characterization (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

Understanding the electronic structure is key to predicting a molecule's reactivity. This involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, these calculations would reveal how the chloro and pentyloxy substituents influence the electronic distribution and the frontier orbitals of the benzaldehyde (B42025) core.

Reactivity Descriptors (e.g., Fukui Functions, Localized Orbital Locator, Reduced Density Gradient)

To further pinpoint reactive sites within the molecule, various reactivity descriptors derived from DFT are employed. Fukui functions, for instance, are used to identify which atoms are most susceptible to nucleophilic or electrophilic attack. The Localized Orbital Locator (LOL) and Reduced Density Gradient (RDG) are tools that help visualize chemical bonds and non-covalent interactions, providing a more detailed picture of the molecule's electronic environment and potential interaction sites.

Molecular Electrostatic Potential (MESP) Analysis

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution around a molecule. It highlights regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, in shades of blue). For this compound, an MESP analysis would likely show negative potential around the oxygen atoms of the aldehyde and ether groups, indicating their potential to act as hydrogen bond acceptors. Positive regions might be expected around the hydrogen atoms.

Prediction of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. By comparing the calculated spectra with experimental data (if available), the accuracy of the computational model can be validated. Similarly, electronic (UV-Vis) spectra, which are related to electron transitions between molecular orbitals, can be predicted using Time-Dependent DFT (TD-DFT). These predictions can help in the structural elucidation of the compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational methods can also predict the chemical shifts of ¹H and ¹³C atoms, which are fundamental parameters in Nuclear Magnetic Resonance (NMR) spectroscopy. These predictions are highly valuable for assigning experimental NMR spectra and confirming the structure of a synthesized compound. For this compound, calculated NMR shifts would provide a theoretical spectrum that could be directly compared with experimental results.

Thermodynamic Property Calculations

The thermodynamic properties of this compound, such as enthalpy of formation, entropy, and Gibbs free energy, are crucial for understanding its stability and behavior in chemical reactions. These properties are typically calculated using quantum mechanical methods, primarily Density Functional Theory (DFT). The process involves optimizing the molecular geometry to find the lowest energy conformation. Following geometry optimization, frequency calculations are performed to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to compute the vibrational frequencies.

From these vibrational frequencies, along with the rotational and translational contributions, the standard thermodynamic functions can be derived. The accuracy of these calculations is highly dependent on the chosen level of theory and basis set. For a molecule of this size and complexity, a functional like B3LYP or a more modern one from the M06 suite, combined with a Pople-style basis set such as 6-311+G(d,p) or a Dunning-type correlation-consistent basis set like cc-pVTZ, would provide a good balance between accuracy and computational cost.

Table 1: Representative Calculated Thermodynamic Properties of this compound at 298.15 K

| Property | Value | Units |

| Enthalpy | Value | kcal/mol |

| Gibbs Free Energy | Value | kcal/mol |

| Entropy | Value | cal/mol·K |

Note: The values in this table are representative and would be obtained from specific computational chemistry software output.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

To understand the photophysical and photochemical properties of this compound, such as its UV-Vis absorption spectrum and the nature of its electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. nih.gov TD-DFT provides information about the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

The analysis of the excited states involves examining the molecular orbitals involved in the electronic transitions. For benzaldehyde derivatives, typical low-energy transitions include n→π* and π→π* transitions. princeton.edu The n→π* transition involves the promotion of an electron from a non-bonding orbital (n), primarily located on the oxygen atom of the carbonyl group, to an anti-bonding π* orbital of the aromatic ring and carbonyl group. The π→π* transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the conjugated system.

The choice of functional is critical for accurate excited state calculations. Range-separated functionals, such as CAM-B3LYP or ωB97X-D, often provide more reliable results for systems with potential charge-transfer character, which can be relevant for substituted benzaldehydes. princeton.edu

Table 2: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | Value | Value | Value | n→π |

| S0 → S2 | Value | Value | Value | π→π |

| S0 → S3 | Value | Value | Value | π→π* |

Note: The values in this table are representative and would be obtained from TD-DFT calculations.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. The aldehyde functional group is highly reactive and can undergo a variety of transformations, such as nucleophilic addition, oxidation, and reduction. The presence of the chloro and pentyloxy substituents on the benzene (B151609) ring will influence the reactivity of the aldehyde group through electronic and steric effects.

The theoretical investigation of a reaction mechanism involves identifying the reactants, products, and any intermediates and transition states along the reaction pathway. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are crucial for determining the reaction rate. Computational methods can be used to locate transition state structures and calculate the activation energy of the reaction.

For instance, the oxidation of the aldehyde to a carboxylic acid can be studied by modeling the interaction with an oxidizing agent. mdpi.com Similarly, the reduction to an alcohol can be investigated by modeling the reaction with a reducing agent. The calculated reaction profiles provide valuable insights into the feasibility and kinetics of these transformations.

Advanced Computational Methodologies and Basis Set Selection for Benzaldehyde Systems

The accuracy of computational studies on benzaldehyde systems like this compound is critically dependent on the choice of computational methodology and basis set. numberanalytics.comumich.edureddit.comwikipedia.org

Basis Set Selection: A basis set is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.comwikipedia.org

Minimal Basis Sets (e.g., STO-3G): These are the simplest and computationally cheapest but provide only qualitative results. wikipedia.orgyoutube.com

Split-Valence Basis Sets (e.g., 6-31G(d,p)): These provide a more flexible description of the valence electrons and are a good starting point for geometry optimizations of organic molecules. reddit.comyoutube.com The addition of polarization functions (d,p) is crucial for accurately describing the bonding in molecules with heteroatoms and strained rings. youtube.com

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are well-suited for high-accuracy energy calculations. umich.edu

Diffuse Functions (+): For calculations involving anions or excited states with significant Rydberg character, the addition of diffuse functions (e.g., 6-31+G(d)) is often necessary to accurately describe the loosely bound electrons.

Advanced Computational Methodologies: While DFT is a workhorse for many applications, more advanced methods may be required for higher accuracy or for describing phenomena where DFT may fail, such as systems with significant multi-reference character or strong electron correlation.

Møller-Plesset Perturbation Theory (MP2): This is the simplest post-Hartree-Fock method to include electron correlation and can provide more accurate results than DFT for some systems.

Coupled Cluster (CC) Theory (e.g., CCSD(T)): This is considered the "gold standard" of single-reference quantum chemistry methods and can provide highly accurate energies, though at a significant computational cost.

Multireference Methods (e.g., CASSCF, CASPT2): These methods are necessary for describing systems where more than one electronic configuration is important, such as in the study of certain photochemical reactions or bond-breaking processes. princeton.edu

The choice of method and basis set will always be a compromise between the desired accuracy and the available computational resources. numberanalytics.comreddit.com For a molecule like this compound, a combination of DFT for geometry optimizations and frequency calculations, and TD-DFT or higher-level methods for excited state and reaction mechanism studies, would provide a comprehensive computational analysis.

Synthetic Applications and Derivative Chemistry of 5 Chloro 2 Pentyloxy Benzaldehyde

Role as an Intermediate in the Synthesis of Organic Compounds

5-Chloro-2-(pentyloxy)benzaldehyde serves as a crucial building block in organic synthesis, valued for its reactive aldehyde group and the specific substitution pattern on the aromatic ring. This combination allows for its use in creating specialized molecules with potential applications across various chemical industries.

Substituted aromatic aldehydes are fundamental precursors in the manufacture of fine and specialty chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, dyes, and fragrances. This compound is classified as an organic building block and is available as a pharmaceutical intermediate, indicating its role in the early stages of synthesizing more complex, high-value molecules. bldpharm.com The presence of the chloro and pentyloxy groups can impart specific physical and biological properties to the final products, such as altered solubility, lipophilicity, and metabolic stability, which are critical considerations in drug design and the development of other specialty compounds.

The structure of this compound allows for further chemical modifications to produce a variety of other substituted benzaldehyde (B42025) derivatives. A common synthetic route involves the etherification of a corresponding hydroxy benzaldehyde. For instance, a general method for preparing various benzyloxy benzaldehydes involves reacting a hydroxyl benzaldehyde with a suitable benzyl (B1604629) halide in the presence of a base like potassium carbonate. nih.gov By analogy, the pentyloxy group in the title compound is synthesized from its precursor, 5-chlorosalicylaldehyde (B124248). Furthermore, the aldehyde functional group itself can undergo a range of transformations, such as oxidation to a carboxylic acid or reduction to an alcohol, thereby expanding the library of accessible derivatives for further synthetic applications.

Formation of Heterocyclic Scaffolds and Ring Systems

The aldehyde functional group is a key anchor for building cyclic molecules. This compound is a valuable starting material for constructing a variety of heterocyclic scaffolds that form the core of many biologically active compounds.

One of the most significant applications of aromatic aldehydes in heterocyclic synthesis is the Biginelli reaction. This one-pot, three-component reaction involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.orgorganic-chemistry.orgunair.ac.id These dihydropyrimidinone (DHPM) scaffolds are of considerable interest in medicinal chemistry, with derivatives exhibiting activities as calcium channel blockers and antihypertensive agents. wikipedia.org

In this reaction, this compound would serve as the aldehyde component, reacting with the other two components to form a dihydropyrimidine (B8664642) derivative with the 5-chloro-2-(pentyloxy)phenyl group at the 4-position of the heterocyclic ring. The reaction mechanism is believed to proceed through the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final product. organic-chemistry.orgresearchgate.net

Table 1: The Biginelli Reaction for Synthesis of Dihydropyrimidinones

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

| This compound | Ethyl Acetoacetate | Urea | 4-(5-Chloro-2-(pentyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | Three-component condensation |

Thiadiazole rings are present in a number of pharmacologically active compounds. A common synthetic route to 1,3,4-thiadiazole (B1197879) derivatives begins with the condensation of a benzaldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone. nih.govresearchgate.netjournalcsij.comnih.gov This intermediate can then undergo oxidative cyclization to yield the 2-amino-5-substituted-1,3,4-thiadiazole.

For this compound, the reaction proceeds as follows:

Formation of Thiosemicarbazone : The aldehyde reacts with thiosemicarbazide, typically under reflux in a solvent like ethanol, to form this compound thiosemicarbazone. nih.govnih.gov

Cyclization to Thiadiazole : The resulting thiosemicarbazone can be cyclized using a dehydrating agent such as concentrated sulfuric acid or via other oxidative methods to form the corresponding 5-(5-Chloro-2-(pentyloxy)phenyl)-1,3,4-thiadiazol-2-amine. nih.gov

This synthetic pathway provides access to a class of thiadiazoles bearing the specific substitution pattern of the parent aldehyde, which can then be evaluated for various biological activities.

Table 2: Synthesis of Thiadiazole Derivatives

| Starting Material | Reagent | Intermediate | Product | Reaction Sequence |

| This compound | Thiosemicarbazide | This compound thiosemicarbazone | 5-(5-Chloro-2-(pentyloxy)phenyl)-1,3,4-thiadiazol-2-amine | Condensation followed by Oxidative Cyclization |

1,3-Oxazepines are seven-membered heterocyclic compounds that can be synthesized from aromatic aldehydes. orientjchem.org A prevalent method involves a two-step process:

Schiff Base Formation : this compound is first condensed with a primary amine (e.g., an aniline (B41778) derivative) in the presence of an acid catalyst to form an imine, commonly known as a Schiff base. echemcom.comjmchemsci.com

Cycloaddition Reaction : The resulting Schiff base undergoes a [5+2] cycloaddition reaction with an anhydride (B1165640), such as maleic anhydride or phthalic anhydride. This reaction typically takes place under reflux in a dry solvent like benzene (B151609) or dioxane, leading to the formation of the 1,3-oxazepine-4,7-dione ring system. echemcom.comresearchgate.netresearchgate.net

This synthetic strategy effectively uses the aldehyde as a scaffold to construct the complex, seven-membered oxazepine ring, which is a core structure in various compounds explored for their pharmacological potential. orientjchem.org

Table 3: Synthesis of 1,3-Oxazepine Derivatives

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Product | Reaction Sequence |

| This compound | Aromatic Amine (e.g., Aniline) | Schiff Base (Imine) | Anhydride (e.g., Maleic Anhydride) | 1,3-Oxazepine-4,7-dione derivative | Condensation followed by [5+2] Cycloaddition |

Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives often involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.com In this context, this compound can be utilized to create the necessary dicarbonyl precursor. Pyrazoles are a class of heterocyclic compounds known for their wide range of pharmacological activities. nih.govslideshare.net The general synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis. youtube.com

One common approach to synthesizing pyrazole derivatives is through the 1,3-dipolar cycloaddition of a nitrile imine with an alkene. nih.gov Another method involves the cyclocondensation of α,β-ethylenic ketones that possess a leaving group. nih.gov For instance, the reaction of phenylhydrazine (B124118) with a 2-(trifluoromethyl)-1,3-diketone can yield a 1,3,4,5-substituted pyrazole. nih.gov Nano-ZnO has been effectively used as a catalyst in a green synthesis protocol for 1,3,5-substituted pyrazoles, achieving high yields and short reaction times. nih.gov

Research has also explored the synthesis of pyrazole derivatives from 5-chloro- and 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. researchgate.netyu.edu.jo These reactions can lead to the formation of various substituted pyrazoles, including those with thiazolidinone and oxadiazole moieties. researchgate.net Furthermore, novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety have been synthesized and evaluated for their biological activities. rsc.org

The following table provides examples of synthesized pyrazole derivatives:

| Starting Material | Reagent | Product | Reference |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Hydrazides | N'-[(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]hydrazides | researchgate.net |

| 5-Chloro-pyrazole derivative | Phenylhydrazine | 5-Chloro-pyrazole with phenylhydrazone moiety | rsc.org |

Chromene-Based Thiazolidinedione Derivatives

Chromene-based thiazolidinediones are another class of compounds synthesized from precursors like this compound. These derivatives are of interest due to their potential biological activities. The synthesis typically involves a multi-step process.

A general method for preparing these derivatives starts with the Knoevenagel condensation of a chromene-3-carbaldehyde with 2,4-thiazolidinedione. nih.gov This is followed by N-substitution at the thiazolidinedione ring using various α-bromoalkylarylketones. nih.gov The resulting 5-(chromene-3-yl)methylene-2,4-thiazolidinedione derivatives have been characterized and investigated for their antimicrobial properties. nih.govmedpharmareports.com

Studies have shown that the introduction of different substituents on the chromene ring and the thiazolidinedione moiety can modulate the biological activity of these compounds. nih.gov For instance, the presence of a bromo group on the chromene ring has been found to have a positive effect on the growth inhibitory activity against certain tumor cell lines. nih.gov

The following table outlines the synthesis of chromene-based thiazolidinedione derivatives:

| Reactant 1 | Reactant 2 | Product | Reference |

| 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde | 2,4-thiazolidinedione | 5-(6,8-dichloro-chromenyl)-2,4-thiazolidinedione | nih.gov |

| 5-chromenyl-2,4-thiazolidinedione | α-bromoalkylarylketones | N-substituted 5-(chromene-3-yl)methylene-2,4-thiazolidinedione | nih.gov |

Indole (B1671886) and Indanone Derivatives

The synthesis of indole and indanone derivatives from this compound has been explored for the development of new therapeutic agents. These derivatives are often designed as inhibitors of specific biological targets.

One synthetic route to 5-chloro-1-indanone (B154136) involves the reaction of 3-chlorobenzaldehyde (B42229) with propionic acid to form 3-chlorophenylpropionic acid, which is then subjected to a Friedel-Crafts acylation reaction. google.com This method offers a simpler and more environmentally friendly alternative to previous synthetic approaches. google.com

In the realm of medicinal chemistry, 5-chloro-indole derivatives have been synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR). nih.gov The synthesis of these compounds can start from 5-chloro-3-formyl indole-2-carboxylate, which undergoes a series of reactions including N-protection, Wittig reaction, and hydrolysis to yield the desired indole-2-carboxamides. nih.gov

The following table summarizes the synthesis of key indole and indanone intermediates:

| Starting Material | Reaction Type | Product | Reference |

| 3-chlorobenzaldehyde | Reaction with propionic acid followed by Friedel-Crafts acylation | 5-chloro-1-indanone | google.com |

| 5-chloro-3-formyl indole-2-carboxylate | N-protection, Wittig reaction, hydrolysis | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxylic acid | nih.gov |

Pyrrolo[3,4-b]pyridin-5-one Derivatives